molecular formula C8H8N2O B054324 2-(Pyridin-2-yl)-4,5-dihydrooxazole CAS No. 119165-69-4

2-(Pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B054324
CAS No.: 119165-69-4
M. Wt: 148.16 g/mol
InChI Key: GBSQTQRZHMQHGH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4,5-dihydrooxazole, a pyridinooxazoline (PyOx) ligand, is a bidentate nitrogen ligand widely employed in asymmetric catalysis. Its structure combines a pyridine ring and an oxazoline moiety, enabling coordination to transition metals like palladium and nickel . A prominent derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), has been synthesized via a scalable three-step route from picolinic acid, achieving a 64% overall yield . This ligand is critical in asymmetric conjugate additions, producing β-benzyl-substituted cyclic ketones with high stereoselectivity . Modifications, such as trifluoromethyl substitution (e.g., L1: (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole), enhance catalytic activity in reactions like arylboronic acid additions to cyclic N-sulfonylketimines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-4,5-dihydrooxazole typically involves the condensation of picolinamide with aldehydes. One efficient method employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane. This reaction proceeds via a cascade mechanism, where picolinamide and two aldehyde molecules condense to form the desired oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of metal catalysts or oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Metal catalysts such as palladium or platinum, and oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while substitution reactions can yield various functionalized pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(Pyridin-2-yl)-4,5-dihydrooxazole exhibits notable antibacterial and antifungal activities. Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The compound's mechanism involves the inhibition of specific enzymes crucial for bacterial survival, making it a candidate for developing new antibiotics.

Collagen Prolyl-4-Hydroxylase Inhibition

One of the most promising applications of this compound is its role as an inhibitor of collagen prolyl-4-hydroxylase. This enzyme is essential for collagen synthesis, and its inhibition can lead to decreased collagen production. Such properties suggest potential therapeutic applications in treating fibrotic diseases, where excessive collagen deposition occurs .

Case Study: Antifibrotic Therapy

A study explored the effects of this compound on cellular models of fibrosis. Results showed a significant reduction in hydroxyproline levels, indicating decreased collagen synthesis. This finding supports its potential use in antifibrotic therapies.

Catalysis

Asymmetric Catalysis

The compound serves as a ligand in asymmetric catalysis, enhancing the enantioselectivity of various reactions. Its ability to form stable complexes with transition metals facilitates numerous catalytic processes, including cross-coupling reactions and hydrogenation .

Table: Catalytic Applications

Reaction Type Catalyst Outcome
Cross-CouplingNickel ComplexesHigh diastereoselectivity
HydrogenationPalladium ComplexesImproved yields
Electrophilic Aromatic SubstitutionVarious ElectrophilesSelective functionalization

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its heterocyclic structure contributes to improved thermal stability and mechanical strength in composite materials .

Case Study: Composite Materials

A recent study assessed the impact of adding this compound to epoxy resins. The results indicated that the modified resins exhibited enhanced thermal resistance and mechanical properties compared to unmodified counterparts. This application is particularly relevant in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

PyOx ligands differ in substituents on the pyridine and oxazoline rings, which modulate steric and electronic properties:

Catalytic Performance

Electron-withdrawing groups (e.g., CF₃) enhance catalytic activity, while bulky substituents (e.g., tert-butyl) improve enantioselectivity:

Table 3: Catalytic Performance Comparison

Compound Reaction Type Enantioselectivity (%) Activity (TOF) Reference
(S)-t-BuPyOx Asymmetric conjugate addition >90% High
L1 Arylboronic acid addition 95% Very high
4,4-Dimethyl-2-phenyl Model cycloadditions <70% Moderate

Commercial Availability and Purity

  • (S)-t-BuPyOx: Not commercially available; synthesized in-house .
  • L1 : Available in research quantities (e.g., CymitQuimica) with ≥97% purity .
  • 2-(Pyridin-2-yl)-4,5-dihydrooxazole : Sold by BLD Pharm (96% purity) .

Biological Activity

2-(Pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₉H₉N₃O, and it is characterized by the presence of a pyridine ring fused with a dihydrooxazole moiety. This compound's biological activity primarily revolves around its interaction with specific enzymes and pathways, particularly those involved in collagen synthesis.

The primary mechanism of action for this compound involves the inhibition of collagen prolyl-4-hydroxylase , an enzyme critical for the post-translational modification of collagen. By inhibiting this enzyme, the compound disrupts the formation of hydroxyproline, a vital amino acid necessary for collagen stability and structure. This inhibition leads to a significant reduction in collagen expression and hydroxyproline content in cell cultures, suggesting potential therapeutic applications in conditions characterized by excessive collagen deposition, such as fibrosis.

Antifibrotic Properties

Research indicates that this compound exhibits promising antifibrotic properties. In vitro studies have shown that the compound effectively reduces collagen synthesis in fibroblasts, which could have implications for treating fibrotic diseases. The ability to modulate collagen levels positions this compound as a candidate for further investigation in therapeutic contexts related to fibrosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity enhances its potential as a new antibiotic candidate.

Table 1: Biological Activity Summary

Activity Mechanism Target Reference
AntifibroticInhibition of collagen prolyl-4-hydroxylaseCollagen synthesis pathway
AntimicrobialDisruption of bacterial cell wall synthesisVarious bacterial strains
Potential anticancerModulation of signaling pathways related to cell growthKinases involved in cancer pathways

Case Studies

Several studies have explored the biological implications of this compound:

  • Fibrosis Models : In cultured fibroblasts treated with TGF-β, the administration of this compound resulted in a dose-dependent decrease in collagen production. This suggests its utility in managing fibrotic diseases where collagen overproduction is a concern.
  • Antimicrobial Testing : A study evaluating the efficacy of various compounds against MRSA demonstrated that this compound exhibited significant antibacterial activity at concentrations lower than traditional antibiotics, indicating its potential as an alternative treatment option.
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it may inhibit certain kinases involved in tumor growth and proliferation, warranting further exploration into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives?

Answer: The synthesis typically involves cyclocondensation reactions between pyridine-containing precursors and carbonyl compounds. Key steps include:

  • Reflux in ethanol : A mixture of a pyridine derivative (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) and a carbonyl reagent (e.g., 2-thioxothiazolidin-4-one) is refluxed in ethanol for 2–4 hours, followed by filtration and recrystallization from DMF/EtOH (1:1) .
  • Chiral resolution : For enantiomerically pure derivatives, chiral auxiliaries or catalysts are employed, as seen in the synthesis of (R)-configured dihydrooxazoles using asymmetric catalysis .

Key Considerations :

  • Precursor selection : Pyridin-2-yl hydrazines or aminopyridines are common starting materials.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound derivatives validated?

Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazole ring protons at δ 4.2–5.1 ppm) .
    • IR : Confirms functional groups (e.g., C=N stretches at 1640–1680 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for (Z)-5-benzylidene derivatives (CCDC-2239857) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±1 ppm error) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound analogs?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent effects :
    • Pyridine ring : Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity .
    • Oxazole moiety : Methyl or ethyl groups at C4 improve metabolic stability but reduce solubility .
  • Chirality : (R)-configured derivatives show higher binding affinity to biological targets (e.g., kinase inhibitors) due to stereoselective interactions .

Methodological Insight :

  • In vitro bioassays : Test against bacterial/fungal strains or cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
  • Molecular docking : Predict binding modes with enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational strategies resolve contradictions in reported biological activities?

Answer: Discrepancies often arise from assay conditions or structural variations. Resolve via:

  • Meta-analysis : Compare datasets across studies (e.g., varying IC₅₀ values for antifungal activity) .
  • Quantum mechanical calculations : Evaluate electronic effects of substituents (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular dynamics simulations : Assess binding stability under physiological conditions (e.g., solvation effects on protein-ligand interactions) .

Q. How are catalytic conditions optimized for high-yield synthesis?

Answer: Reaction yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd, Cu) or organocatalysts (e.g., proline derivatives) improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .

Case Study :

  • Template_relevance heuristic : Databases like Pistachio/BKMS_METABOLIC predict feasible routes with >90% accuracy .

Q. What advanced techniques characterize non-covalent interactions in these derivatives?

Answer:

  • X-ray crystallography : Identifies hydrogen bonding (e.g., N–H···O interactions stabilizing crystal lattices) .
  • NMR titration : Detects host-guest interactions (e.g., binding to DNA G-quadruplexes) .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., ka/kd values for enzyme inhibition) .

Properties

IUPAC Name

2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSQTQRZHMQHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313041
Record name 2-(2-Oxazolinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119165-69-4
Record name 2-(2-Oxazolinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119165-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxazolinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-6-phenylpyridyl-2-imidate (0.160 g, 0.754 mmol) was dissolved in CH2Cl2 (3 mL). Triethylamine (0.12 mL, 0.83 mmol) was added followed by 2-(S)-amino-3-cyclohexylpropanol hydrochloride (0.161 g, 0.829 mmol). The reaction vessel was sealed and heated on a heating block (50° C.) for 16 hours and the resultant solution was then filtered to remove the insoluble salts. The filtrate was loaded onto the top of a Biotage cartridge (silica gel, 40S) and the product was eluted using a stepped gradient of 0 to 30% ethyl acetate in hexanes as the eluent. The product was obtained after evaporation of the eluent as a slightly yellow solid (0.181 g, 75%).
[Compound]
Name
Methyl-6-phenylpyridyl-2-imidate
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.161 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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